molecular formula C9H11BrO B8753866 [4-(2-Bromoethyl)phenyl]methanol CAS No. 104060-24-4

[4-(2-Bromoethyl)phenyl]methanol

Cat. No.: B8753866
CAS No.: 104060-24-4
M. Wt: 215.09 g/mol
InChI Key: JNDZKPICJFWIGC-UHFFFAOYSA-N
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Description

[4-(2-Bromoethyl)phenyl]methanol (CAS: 14140-15-9; molecular formula: C₈H₉BrO; molecular weight: 201.06) is a brominated aromatic alcohol characterized by a benzene ring substituted with a 2-bromoethyl group and a hydroxymethyl (–CH₂OH) group at the para position (). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic bromine atom and the nucleophilic hydroxymethyl group, enabling diverse transformations such as nucleophilic substitutions, coupling reactions, and derivatizations ().

Properties

CAS No.

104060-24-4

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

[4-(2-bromoethyl)phenyl]methanol

InChI

InChI=1S/C9H11BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2

InChI Key

JNDZKPICJFWIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCBr)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of [4-(2-Bromoethyl)phenyl]methanol include brominated phenethyl alcohols, substituted benzyl alcohols, and related derivatives. Key comparisons are outlined below:

Structural Analogs

Compound Name Molecular Formula Substituents Key Features Reference ID
[4-(2-Bromoethyl)phenyl]methanol C₈H₉BrO –CH₂OH (para), –CH₂CH₂Br (para) Electrophilic bromine; nucleophilic –CH₂OH; used in cross-coupling reactions
2-(4-Bromophenyl)ethanol C₈H₉BrO –CH₂CH₂OH (para), –Br (para) Ethanol chain instead of methanol; m.p. 106–108°C (1 mmHg)
4-(2-Bromoethyl)phenol C₈H₉BrO –OH (para), –CH₂CH₂Br (para) Phenolic –OH group; higher acidity (pKa ~10) vs. –CH₂OH (pKa ~15)
(4-Bromo-3-methylphenyl)methanol C₈H₉BrO –CH₂OH (para), –Br (para), –CH₃ (meta) Methyl substituent introduces steric hindrance
1-(2-Bromoethyl)-4-nitrobenzene C₈H₈BrNO₂ –NO₂ (para), –CH₂CH₂Br (para) Electron-withdrawing nitro group enhances bromine reactivity

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility Key NMR Shifts (DMSO-d₆, δ ppm) Reference ID
[4-(2-Bromoethyl)phenyl]methanol Not reported DMSO, methanol (slight) –CH₂OH (δ 4.60, t), –CH₂CH₂Br (δ 3.60 td, δ 2.72 t)
2-(4-Bromophenyl)ethanol 106–108 (1 mmHg) Ethanol, ether –CH₂CH₂OH (δ 3.60, td), –Br (δ 7.32, d, J = 8.0 Hz, Ar-H)
4-(2-Bromoethyl)phenol Not reported DMSO, methanol –OH (δ 5.94, s), –CH₂CH₂Br (δ 3.60, td)

Stability and Handling

  • Storage : Most bromoethyl derivatives require storage at 2–8°C in sealed containers ().
  • Safety: Compounds like 4-(2-Bromoethyl)phenol may release HBr upon decomposition, necessitating inert atmosphere handling ().

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